molecular formula C4H9ClO2S B6224196 1-chloromethanesulfinyl-2-methoxyethane CAS No. 2743442-83-1

1-chloromethanesulfinyl-2-methoxyethane

Cat. No.: B6224196
CAS No.: 2743442-83-1
M. Wt: 156.6
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Description

1-chloromethanesulfinyl-2-methoxyethane is an organic compound with the molecular formula C4H9ClOS It is a chlorinated sulfinyl ether, characterized by the presence of a chloromethyl group attached to a sulfinyl group, which is further connected to a methoxyethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloromethanesulfinyl-2-methoxyethane typically involves the reaction of methanesulfinyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

CH3SOCl+CH3OCH2CH2OHCH3SOCH2CH2OCH3+HCl\text{CH}_3\text{SOCl} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{SOCH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} CH3​SOCl+CH3​OCH2​CH2​OH→CH3​SOCH2​CH2​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-chloromethanesulfinyl-2-methoxyethane can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, alkoxides, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-chloromethanesulfonyl-2-methoxyethane.

    Reduction: Formation of 1-chloromethanesulfanyl-2-methoxyethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-chloromethanesulfinyl-2-methoxyethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the study of enzyme mechanisms involving sulfinyl and sulfonyl groups.

    Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloromethanesulfinyl-2-methoxyethane involves its reactivity towards nucleophiles and electrophiles. The sulfinyl group can act as an electrophile, while the chloromethyl group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with biological molecules or participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-(2-methoxyethoxy)ethane
  • 2-chloroethyl methyl ether
  • 1-chloro-2-methoxyethane

Uniqueness

1-chloromethanesulfinyl-2-methoxyethane is unique due to the presence of both a chloromethyl and a sulfinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

2743442-83-1

Molecular Formula

C4H9ClO2S

Molecular Weight

156.6

Purity

95

Origin of Product

United States

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